{2-imino-10-methyl-1-[(4-methylphenyl)methyl]-5-oxo(1,6-dihydropyridino[2,3-d] pyridino[1,2-a]pyrimidin-3-yl)}-N-methylcarboxamide
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Overview
Description
The compound {2-imino-10-methyl-1-[(4-methylphenyl)methyl]-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)}-N-methylcarboxamide is a complex organic molecule with a unique structure It belongs to the class of pyridopyrimidines, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-imino-10-methyl-1-[(4-methylphenyl)methyl]-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)}-N-methylcarboxamide typically involves multi-step reactionsCommon reagents used in these reactions include anhydrous aluminum chloride as a catalyst and various substituted phenols .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
The compound {2-imino-10-methyl-1-[(4-methylphenyl)methyl]-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)}-N-methylcarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
The compound {2-imino-10-methyl-1-[(4-methylphenyl)methyl]-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)}-N-methylcarboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential as a biochemical probe to study various biological processes.
Medicine: It is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of {2-imino-10-methyl-1-[(4-methylphenyl)methyl]-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)}-N-methylcarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-imino-10-methyl-3-[(4-methylphenyl)sulfonyl]-1-[2-(4-morpholinyl)ethyl]-1,2-dihydro-5H-dipyrido[1,2-a:2,3-d]pyrimidin-5-one
- 2-imino-10-methyl-3-[(4-methylphenyl)sulfonyl]-1-(2-phenylethyl)-1,2-dihydro-5H-dipyrido[1,2-a:2,3-d]pyrimidin-5-one
Uniqueness
The uniqueness of {2-imino-10-methyl-1-[(4-methylphenyl)methyl]-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)}-N-methylcarboxamide lies in its specific structural features and the presence of the imino and methylcarboxamide groups. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C22H21N5O2 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
6-imino-N,11-dimethyl-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C22H21N5O2/c1-13-6-8-15(9-7-13)12-27-18(23)16(21(28)24-3)11-17-20(27)25-19-14(2)5-4-10-26(19)22(17)29/h4-11,23H,12H2,1-3H3,(H,24,28) |
InChI Key |
GQWYKSHFPBFZSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=C(C2=N)C(=O)NC)C(=O)N4C=CC=C(C4=N3)C |
Origin of Product |
United States |
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